molecular formula C10H20N2O2 B067292 1-Boc-3-aminopiperidine CAS No. 184637-48-7

1-Boc-3-aminopiperidine

Cat. No.: B067292
CAS No.: 184637-48-7
M. Wt: 200.28 g/mol
InChI Key: AKQXKEBCONUWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-aminopiperidine is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Orthogonally Protected 3,7-Diazabicyclo [4.1.0] heptane : This study outlines the use of orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine as a building block for the synthesis of 4-substituted 3-aminopiperidines, which have high potential for biological activity. The synthesis was achieved using simple materials like pyridine and benzyl chloride (Schramm, Pavlova, Hoenke, & Christoffers, 2009).

  • Synthesis of Triazolyl‐Substituted 3‐Aminopiperidines : This research describes the preparation of orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, which are novel scaffolds for combinatorial chemistry. The synthesis involved nucleophilic aziridine ring opening and subsequent copper-catalyzed Huisgen 1,3-dipolar cycloaddition (Schramm, Saak, Hoenke, & Christoffers, 2010).

  • Asymmetric Synthesis Using Immobilized ω-Transaminases : This study highlights the synthesis of both enantiomers of 3-amino-1-Boc-piperidine through amination of 1-Boc-3-piperidone using immobilized ω-transaminases. The process offers high yield and enantiomeric excess, demonstrating a sustainable approach for industrial-scale application (Petri, Colonna, & Piccolo, 2019).

  • Enhancement of ω-Transaminase-Catalyzed Kinetic Resolutions : This research explores the kinetic resolution of 3-aminopiperidine with ω-transaminases, facilitated by applying a protecting group concept. Remarkably, the study found that carbamate protection significantly increased the reaction rate and enantioselectivity (Höhne, Robins, & Bornscheuer, 2008).

  • Synthesis of (S)-1-Boc-3-hydroxypiperidine : This compound was synthesized from 3-hydroxypyridine, highlighting the diverse chemical transformations 1-Boc-3-aminopiperidine can undergo (Wang Junming, 2013).

Mechanism of Action

Target of Action

The primary target of 1-Boc-3-aminopiperidine is the enzyme ω-transaminase . This enzyme plays a crucial role in the synthesis of the compound, acting as a catalyst in the reaction .

Mode of Action

This compound interacts with its target, the ω-transaminase, through a process of covalent immobilization on an epoxy resin modified with ethylenediamine (EDA) . A second functional group (−NH 3+) is introduced to rapidly adsorb ω-transaminase, which is further rigidified by multipoint covalent attachment to the modified resin .

Biochemical Pathways

The synthesis of this compound involves the ω-transaminase pathway . The ω-transaminase enzyme catalyzes the reaction, leading to the production of this compound . The downstream effects of this pathway result in the synthesis of this compound, which is a key intermediate for several novel inhibitors .

Pharmacokinetics

The synthesis process suggests that the compound has high binding efficiency (>95%) and activity recovery (75%) . This indicates that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The result of the action of this compound is the synthesis of the compound itself . The compound is synthesized with a high conversion rate (95%) within 10 minutes of residence time in a continuous flow system . The system can be continuously operated for 24 hours, achieving a space–time yield of 930.73 g·L –1 ·day –1 .

Action Environment

The action of this compound is influenced by the environment in which the reaction takes place. The continuous flow system used for the synthesis provides a controlled environment that allows for high efficiency and stability . The immobilized ω-transaminase used in the reaction is stable with 90% residual activity after 15 reuse cycles , indicating that the enzyme is robust in this environment.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

Future Directions

The efficient synthesis of (S)-1-Boc-3-aminopiperidine using a continuous flow system has potential for large-scale production . This suggests that future research and development may focus on optimizing this process and exploring its applications in the synthesis of novel inhibitors .

Properties

IUPAC Name

tert-butyl 3-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQXKEBCONUWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184637-48-7, 144243-24-3
Record name 1-Boc-3-aminopiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BOC-3-Aminopiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of the title compound of Example 3 (37.1 g, 164 mmol) in a mixture of MeOH (100 mL) and acetic acid (25 mL) was added 10% Pd-C (3.7 g) and the reaction mixture was hydrogenated (50 psi) for 24 h at rt in a Parr apparatus. Analysis of the reaction by TLC (solvent system A) and IR (to look for presence or absence of N3 str peak at 2100 cm-1) indicated the reaction to be complete. The solution was filtered through celite to remove catalyst and the filtrate was evaporated in vacuo to give the crude product as an oily residue. The residue was dissolved in 500 mL of 10% aqueous acetic acid and the solution was extracted with Et2O (3×200 mL). The combined ethereal extract was discarded and the aqueous solution was basified by addition of excess concentrated aqueous NH3 solution. The basified mixture was extracted with Et2O (3×200 mL) and the combined organic extract was dried (Na2SO4) and evaporated to give the title compound (22.8 g, 69%) as a pale yellow oil. The fumarate salt crystallized from 2-propanol: mp 197°-198° C., 1H-NMR (CDCl3) ∂ 3.93 (br s, 1H), 3.82 (dm, Jgem =13 Hz, 1H), 1.46 (s, 9H), 1.29-1.41 (complex m, 3H), 1.24 (m, 1H); CIMS (MH+ calcd for C10H20N2O2): 201. Found (MH+): 201; Anal. (calc'd for C10H20N2O2.0.5C4H4O4): C, H, N.
Quantity
37.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.7 g
Type
catalyst
Reaction Step Three
Yield
69%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

After two hours in reaction, 1.25 g of N-Boc-3-piperidinone, 1.7 g of D-glucose, 1.0 g of L-alanine, and 3.3 mg of pyridoxal phosphate were added. Further, after five hours in reaction, 1.25 g of N-Boc-3-piperidinone, 1.7 g of D-glucose, and 3.3 mg of pyridoxal phosphate were added. During the reaction, the reaction liquid was sampled. From the sample, N-Boc-3-aminopiperidine was extracted by the addition of ethyl acetate after basifying the sample with 6 N aqueous solution of sodium hydroxide. The amount of N-Boc-3-aminopiperidine produced was measured by analyzing N-Boc-3-aminopiperidine under the following GC conditions. Further, by the law of the art, N-Boc-3-aminopiperidine thus obtained was acted on by 3,5-dinitrobenzyl chloride to form a dinitrobenzyl derivative. After that, the dinitrobenzyl derivative was analyzed under the following HPLC conditions, whereby the optical purity thereof was measured. In the result, the amount of N-Boc-3-aminopyrrolidine produced after 23.5 hours in reaction was 3.13 g. The absolute configuration of N-Boc-3-aminopyrrolidine was (S), and the optical purity was not less than 99.9% e.e.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.3 mg
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
3.3 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-3-aminopiperidine
Reactant of Route 2
1-Boc-3-aminopiperidine
Reactant of Route 3
Reactant of Route 3
1-Boc-3-aminopiperidine
Reactant of Route 4
1-Boc-3-aminopiperidine
Reactant of Route 5
Reactant of Route 5
1-Boc-3-aminopiperidine
Reactant of Route 6
Reactant of Route 6
1-Boc-3-aminopiperidine
Customer
Q & A

Q1: What makes 1-Boc-3-aminopiperidine a valuable building block in organic synthesis?

A: this compound is a particularly useful synthetic intermediate because it can be synthesized from a biorenewable feedstock, L-arginine []. This chiral molecule features both a Boc-protected amine and a free amine, allowing for selective derivatization at either position. This versatility makes it highly attractive for constructing complex molecules, especially in medicinal chemistry where piperidine rings are prevalent.

Q2: How can the C5 position of this compound be selectively modified?

A: Researchers have developed a palladium-catalyzed C5(sp3)-H arylation method that leverages a bidentate directing group []. By reacting 1-Boc-3-(picolinoylamino)piperidine with iodo(hetero)arenes in the presence of a palladium catalyst, selective arylation at the C5 position is achieved with cis-stereospecificity. This method offers a powerful tool for introducing diverse aryl substituents onto the piperidine scaffold.

Q3: Can this compound be used as a starting material for the synthesis of pharmaceuticals?

A: Yes, one notable application is the synthesis of (S)-1-Boc-3-aminopiperidine, a key intermediate in the production of various pharmaceutical compounds []. This enantiomer can be efficiently produced using an immobilized ω-transaminase in a continuous flow system, highlighting the potential for biocatalytic approaches in synthesizing this valuable chiral building block for drug development.

Q4: What novel ω-transaminase has shown promise in the production of (S)-1-Boc-3-aminopiperidine?

A: Researchers identified a novel ω-transaminase, ATA-W12, derived from Caulobacter sp., which exhibits excellent activity and stability in converting 1-Boc-3-piperidone to (S)-1-Boc-3-aminopiperidine []. This enzyme shows high conversion rates (85.84%) even at high substrate concentrations (20 mmol/L) and displays remarkable stability, retaining full activity for 168 hours at 40°C. These characteristics make ATA-W12 a promising candidate for the industrial-scale production of (S)-1-Boc-3-aminopiperidine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.